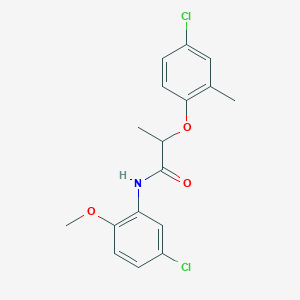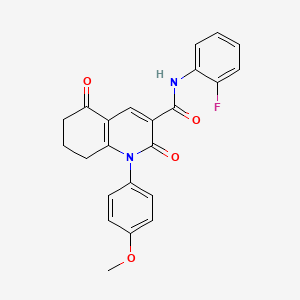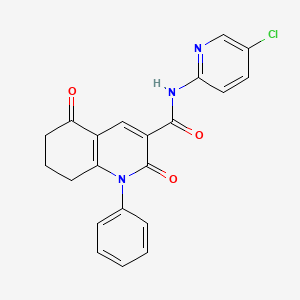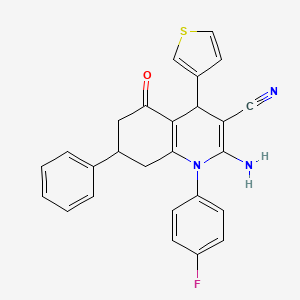![molecular formula C18H24F3N3O3S B10895576 [1-(Methylsulfonyl)piperidin-3-yl]{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B10895576.png)
[1-(Methylsulfonyl)piperidin-3-yl]{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(METHYLSULFONYL)-3-PIPERIDYL]{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE: is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperidine ring substituted with a methylsulfonyl group and a piperazine ring substituted with a trifluoromethylphenyl group. Its intricate structure makes it a subject of interest in synthetic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like methanol or dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, each with potentially unique properties and applications.
Aplicaciones Científicas De Investigación
Chemistry: In synthetic chemistry, [1-(METHYLSULFONYL)-3-PIPERIDYL]{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug development. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it valuable in pharmaceutical research .
Industry: In the industrial sector, this compound can be used in the development of agrochemicals, particularly as a herbicide or pesticide due to its ability to inhibit specific enzymes in plants .
Mecanismo De Acción
The mechanism of action of [1-(METHYLSULFONYL)-3-PIPERIDYL]{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The trifluoromethylphenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to increased potency .
Comparación Con Compuestos Similares
Pyrasulfotole: A compound with a similar sulfonyl group and trifluoromethylphenyl group, used as a herbicide.
N-arylpiperazine derivatives: Compounds with a piperazine ring substituted with various aryl groups, known for their biological activity.
Uniqueness: What sets [1-(METHYLSULFONYL)-3-PIPERIDYL]{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both a piperidine and piperazine ring, along with the methylsulfonyl and trifluoromethylphenyl groups, makes it a versatile compound with diverse applications.
Propiedades
Fórmula molecular |
C18H24F3N3O3S |
|---|---|
Peso molecular |
419.5 g/mol |
Nombre IUPAC |
(1-methylsulfonylpiperidin-3-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H24F3N3O3S/c1-28(26,27)24-7-3-4-14(13-24)17(25)23-10-8-22(9-11-23)16-6-2-5-15(12-16)18(19,20)21/h2,5-6,12,14H,3-4,7-11,13H2,1H3 |
Clave InChI |
OXPDEQFGAWHJHP-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)N1CCCC(C1)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B10895500.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B10895507.png)

![methyl 5-[(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B10895519.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3-methyl-4-nitrobenzamide](/img/structure/B10895522.png)
![Propan-2-yl 2-{[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10895525.png)


![N-[(E)-amino(1,3-benzoxazol-2-ylamino)methylidene]butanamide](/img/structure/B10895550.png)
![2-amino-4-{4-methoxy-3-[(4-methylphenoxy)methyl]phenyl}-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile](/img/structure/B10895553.png)


![(5E)-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B10895572.png)
